molecular formula C15H15NO2 B010839 N-(3-methoxyphenyl)-N-phenylacetamide CAS No. 101651-37-0

N-(3-methoxyphenyl)-N-phenylacetamide

Katalognummer: B010839
CAS-Nummer: 101651-37-0
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: WKAIOPWAPFOJFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methoxyphenyl)-N-phenylacetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a derivative of acetamide, it serves as a potential intermediate or building block in the synthesis of more complex molecules. Structurally related N-phenylacetamide compounds are frequently investigated for their biological activity, particularly in medicinal chemistry where they have been explored as key scaffolds in the development of enzyme inhibitors . For instance, research into N-phenylacetamide-based sulphonamides has shown them to be potent inhibitors of carbonic anhydrase isoforms, which are important therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Similarly, other acetamide derivatives have been studied for their role as intermediates in the development of lipoxygenase (LOX) inhibitors, which are relevant to cancer research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for any human or veterinary use. Researchers are encouraged to utilize this chemical as a precursor in their synthetic pathways or as a standard in analytical studies.

Eigenschaften

CAS-Nummer

101651-37-0

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

N-(3-methoxyphenyl)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3

InChI-Schlüssel

WKAIOPWAPFOJFL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Kanonische SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Andere CAS-Nummern

101651-37-0

Synonyme

N-(3-methoxyphenyl)-N-phenyl-acetamide

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction: The N,N-Diarylacetamide Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of N,N-Diarylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. These are often referred to as "privileged structures." The N,N-diarylacetamide core is a prominent member of this class, serving as a versatile scaffold for the development of therapeutic agents across diverse disease areas.[1][2][3] Its fundamental structure, characterized by an acetamide linker connecting two aryl ring systems, provides a unique three-dimensional arrangement that allows for potent and selective interactions with a variety of biological targets. This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) of N,N-diarylacetamide derivatives, providing field-proven insights for professionals in drug discovery and development.

Part 1: Synthetic Strategies for N,N-Diarylacetamide Derivatives

The construction of N,N-diarylacetamide libraries is primarily achieved through straightforward and robust synthetic methodologies. The most common approach involves the acylation of a diarylamine with an appropriate acetylating agent.

Core Synthetic Pathway: Acylation of Diarylamines

The principal method for synthesizing N,N-diarylacetamide derivatives is the reaction between a diphenylamine (or a related diarylamine) and a substituted acetyl chloride, such as chloroacetyl chloride.[4] This reaction is typically performed under reflux conditions in a non-polar solvent like toluene. The elevated temperature is necessary to overcome the activation energy of the reaction, while the choice of solvent ensures that the reactants remain in solution.

A key intermediate in the synthesis of many derivatives is 2-chloro-N,N-diphenylacetamide.[4] This compound is readily prepared and the chlorine atom serves as an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups and build molecular diversity.[4]

Caption: Mechanism of action for anticancer N,N-diarylacetamide derivatives.

  • Cytotoxicity and Anti-Angiogenesis: Many derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung, gastric, and prostate cancer. [2][5][6]Furthermore, some diarylamide urea derivatives have been shown to be selective inhibitors of human endothelial cell proliferation, suggesting they may possess anti-angiogenic properties, which are crucial for preventing tumor growth and metastasis. [7]

Central Nervous System (CNS) Activity
  • Anticonvulsant Properties: The N,N-diarylacetamide scaffold has been explored for its anticonvulsant effects. Specific substitutions on the anilide moiety are critical for this activity, making it a promising area for the development of new treatments for epilepsy. [1]

Analgesic and Anti-inflammatory Activity
  • COX Inhibition: Certain 2-chloro-N,N-diphenylacetamide derivatives have demonstrated analgesic activity. The proposed mechanism of action is the inhibition of cyclo-oxygenase (COX) enzymes, which are key mediators of pain and inflammation pathways. [1]

Other Notable Activities

The versatility of this scaffold is further highlighted by reports of:

  • Antimicrobial and Antiviral Effects [4]* Urease Inhibition: Important for treating infections caused by urease-producing bacteria like Helicobacter pylori. [8]* Antibacterial Activity: Effective against plant pathogenic bacteria. [9]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount in drug design. SAR studies on N,N-diarylacetamide derivatives have yielded critical insights for optimizing potency and selectivity.

The overall activity is highly dependent on the specific chemical scaffold and the nature and position of substituents on the aryl rings and the acetamide nitrogen. [1]

  • For Anticancer Activity (Tubulin Inhibitors): The choice of an N-containing heterocycle as one of the aryl groups plays a significant role in antiproliferative activity. For example, studies have shown that an indole moiety can be more potent than an indoline or tetrahydroquinoline. [10]* For Anticonvulsant Activity: The nature and position of substituents on the anilide ring are critical. For instance, modifications at the 3-position have been found to be crucial for anticonvulsant efficacy. [1]* For Cytotoxicity: In diarylamine-guided carboxamides, substituents on the aryl rings have a pronounced effect. For example, compounds bearing a trifluoromethylaniline group showed higher potency than those with other substitutions. [5]

Caption: Key modification points for SAR studies of N,N-diarylacetamides.

Quantitative SAR Data Summary

The following table summarizes representative data on how substitutions affect anticancer activity.

Compound ClassAryl Group 1Aryl Group 2 / LinkerTarget Cancer Cell LinesIC50 (µM)Key SAR Insight
Diarylamide-Diamide [2]3-(trifluoromethyl)phenylN-methyl-2-aminobenzamideNCI-H460, A549 (Lung)7.59 - 12.43The N-methyl group on the second aryl ring was critical for activity compared to N-H.
Diarylamide-Carboxamide [5]3-(trifluoromethyl)phenyl6-chloropyridin-3-amineSGC-7901 (Gastric), HepG2 (Liver)9.13 - 10.15The presence of electron-withdrawing groups on both aryl rings enhances cytotoxicity.
Heterocyclic Diarylamide [10]3,4,5-trimethoxyphenylN-(4-methoxybenzyl) with 5-methoxyindoleMGC-803 (Gastric), PC-3 (Prostate)1.56 - 3.56The trimethoxyphenyl ring (a classic feature of colchicine site binders) and the indole heterocycle are potent combinations for tubulin inhibition.

Part 4: Challenges and Future Perspectives

The future of N,N-diarylacetamide research is bright. The synthetic accessibility of this scaffold allows for the rapid generation of large, diverse compound libraries. These libraries can be screened against a multitude of biological targets, including emerging ones in oncology, neurodegenerative diseases, and infectious diseases. The continued elucidation of detailed SAR will enable the rational design of next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, paving the way for new and effective therapeutic agents.

References

  • A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Deriv
  • Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human endothelial cells. Bioorganic & Medicinal Chemistry.
  • A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem.
  • Synthesis of N‐arylacetamide compounds.
  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry.
  • Some typical diarylamine derivatives as drugs.
  • Selected Biologically Active Diarylacetate Derivatives.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.
  • A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)-n- methylacetamide Derivatives as Potential Anticancer Agents. BenchChem.

Sources

An In-depth Technical Guide to the Biological Targets of N,N-disubstituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of N,N-disubstituted Phenylacetamides in Drug Discovery

The N,N-disubstituted phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. This chemical motif, characterized by a phenyl ring linked to a carbonyl group which is in turn bonded to a nitrogen atom bearing two substituents, offers a unique combination of structural rigidity and synthetic tractability. This allows for the systematic exploration of chemical space to optimize interactions with a wide range of biological targets. The inherent physicochemical properties of this scaffold can be finely tuned through modifications of the phenyl ring and the N-substituents, enabling the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key biological targets of N,N-disubstituted phenylacetamides, delving into their mechanisms of action, the experimental methodologies used to validate these interactions, and the downstream cellular consequences.

Voltage-Gated Sodium Channels: Modulating Neuronal Excitability

A prominent class of biological targets for N,N-disubstituted phenylacetamides is the family of voltage-gated sodium channels (VGSCs). These ion channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[1] Phenylacetamide derivatives have been extensively investigated as sodium channel blockers, a mechanism that underpins their therapeutic potential as local anesthetics, anticonvulsants, and antiarrhythmics.

Mechanism of Action

N,N-disubstituted phenylacetamides typically act by binding to the inner pore of the sodium channel, stabilizing the inactivated state of the channel. This state-dependent binding is crucial to their mechanism; they have a higher affinity for channels that are frequently opening and closing, a characteristic of rapidly firing neurons in pathological states like epilepsy or neuropathic pain. By stabilizing the inactivated state, these compounds effectively reduce the number of channels available to open in response to a depolarizing stimulus, thereby dampening neuronal excitability and preventing the propagation of aberrant electrical signals.

Experimental Workflow: Validating Sodium Channel Blockade

A robust method to quantify the interaction of N,N-disubstituted phenylacetamides with VGSCs is the veratridine-induced sodium influx assay. Veratridine is an alkaloid that binds to site 2 of the sodium channel, causing persistent activation and a sustained influx of sodium ions.[1]

  • Cell Culture: Plate HEK-293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.7) in a 96-well black-walled, clear-bottom plate and culture to form a confluent monolayer.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2) according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.

  • Compound Incubation: Add varying concentrations of the test N,N-disubstituted phenylacetamide compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for channel binding.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the reaction by adding a solution of veratridine (final concentration typically 10-100 µM).

  • Data Acquisition: Immediately begin kinetic fluorescence readings (e.g., every 2 seconds for 5 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of sodium influx. Calculate the initial rate of fluorescence change for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

For phenylacetamide-based sodium channel blockers, SAR studies have revealed several key features that govern potency:

  • Lipophilicity of the N-substituents: Increasing the lipophilicity of the amine portion of the molecule often leads to more potent sodium channel blockade.

  • Aromatic Moieties: The presence of a phenyl ring near the amine can enhance inhibitory potency.

  • Linker Length: A three-carbon spacer between the amide and the amine is often optimal.

Compound Structure Na+ Influx Inhibition IC50 (nM) Reference
PD 85639N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide720[2]
Compound AnalogN-{3-[4-(2-Oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidin-1-yl]-propyl}-2,2-diphenyl-acetamide489[3]
Visualization of Mechanism

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx blocked_ap Blocked Action Potential Na_channel->blocked_ap Inhibition of Na+ Influx compound N,N-disubstituted Phenylacetamide compound->Na_channel Binds & Stabilizes Inactivated State action_potential Action Potential Propagation Na_in->action_potential Leads to Na_out Na+ depolarization Membrane Depolarization depolarization->Na_channel Opens

Caption: Mechanism of VGSC blockade by N,N-disubstituted phenylacetamides.

Monoamine Oxidase A: A Target for Antidepressant Activity

Certain N,N-disubstituted phenylacetamide derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin and norepinephrine.[4] Inhibition of MAO-A leads to an increase in the synaptic concentrations of these neurotransmitters, a well-established mechanism for antidepressant action.[4]

Mechanism of Action

Phenylacetamide-based MAO-A inhibitors act by binding to the active site of the enzyme, preventing it from metabolizing its natural substrates. The selectivity for MAO-A over the B isoform is a critical aspect of their design, as MAO-B is primarily involved in the metabolism of dopamine. Selective MAO-A inhibitors are sought after to minimize side effects associated with non-selective MAO inhibition.[4]

Experimental Workflow: Quantifying MAO-A Inhibition

A common method to assess the inhibitory potential of compounds against MAO-A is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[5]

  • Reagent Preparation:

    • MAO-A Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • MAO-A Enzyme Solution: Dilute a stock solution of recombinant human MAO-A to the desired working concentration in assay buffer.

    • Substrate Solution: Prepare a solution of a suitable MAO-A substrate, such as p-tyramine, in assay buffer.

    • Detection Reagent: Prepare a working solution containing a fluorogenic probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the MAO-A enzyme solution.

    • Add varying concentrations of the test N,N-disubstituted phenylacetamide compounds or a known inhibitor (e.g., clorgyline) as a positive control.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and detection reagent mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

For N-arylacetamide inhibitors of MAO-A, specific structural features are important for high activity and selectivity. These include the size and shape of the aromatic moiety, with a nearly linear tricyclic aromatic portion often being favorable. The acetamido group is typically the optimal amide functionality.[6]

Compound Series General Structure MAO-A IC50 Range (nM) Reference
N-ArylacetamidesTricyclic-Ar-NH-CO-CH₃10-100[6]
2-Phenoxyacetamide AnaloguesAr-O-CH₂-CO-NH-Ar'58 - >100,000[7]
Visualization of Mechanism

cluster_synapse Synaptic Cleft MAOA Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAOA->Metabolites Produces Neurotransmitter Serotonin/ Norepinephrine Neurotransmitter->MAOA Metabolized by Increased_NT Increased Synaptic Neurotransmitter Levels Neurotransmitter->Increased_NT Leads to Compound N,N-disubstituted Phenylacetamide Compound->MAOA Inhibits Antidepressant_Effect Antidepressant Effect Increased_NT->Antidepressant_Effect

Caption: Inhibition of MAO-A by N,N-disubstituted phenylacetamides.

Carbonic Anhydrases: Targeting the Tumor Microenvironment

N-phenylacetamide-based sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4] This enzyme is overexpressed in many types of cancer and plays a crucial role in regulating pH in the hypoxic tumor microenvironment.[8] By maintaining a relatively alkaline intracellular pH and an acidic extracellular environment, CA IX promotes tumor cell survival, proliferation, and invasion.[8]

Mechanism of Action

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[2] For N-phenylacetamide derivatives, the phenylacetamide moiety can be modified to interact with residues in and around the active site, thereby influencing the inhibitor's potency and isoform selectivity. Inhibition of CA IX disrupts the pH balance in tumor cells, leading to intracellular acidification and a reduction in the acidification of the extracellular space. This can trigger apoptosis, inhibit cell proliferation, and reduce the invasive potential of cancer cells.[9]

Experimental Workflow: Assessing Carbonic Anhydrase Inhibition

The inhibitory activity of N,N-disubstituted phenylacetamides against carbonic anhydrases is commonly determined using a colorimetric assay based on the esterase activity of the enzyme.[10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-SO₄ buffer (e.g., 50 mM, pH 7.6).

    • Enzyme Solution: Prepare a working solution of the desired human carbonic anhydrase isoform (e.g., hCA IX) in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a suitable organic solvent like acetonitrile or DMSO.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add varying concentrations of the test N-phenylacetamide sulfonamide compounds or a known inhibitor (e.g., acetazolamide).

    • Add the enzyme solution to the wells.

    • Initiate the reaction by adding the pNPA substrate solution. The final concentration of pNPA is typically around 1 mM.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds for 10-15 minutes). The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 or Ki value.

Structure-Activity Relationship (SAR) Insights

For sulfonamide-based CA inhibitors, the sulfonamide group is the primary zinc-binding moiety. The "tail" of the molecule, which in this case would include the N-phenylacetamide portion, can be modified to achieve isoform selectivity by exploiting differences in the amino acid residues lining the active site cavity of the various CA isoforms.[10][11]

Compound Structure hCA II Ki (nM) hCA IX Ki (nM) Reference
Compound 5c5-[2-(N-(4-fluorophenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide16.7-[12]
Compound 3n(E)-1-(4-sulfamoyl-phenylethyl)-3-(4-chlorobenzylidene)-5-(4-chlorophenyl)-1H-pyrrol-2(3H)-one-41.3[13]
Visualization of Downstream Effects

cluster_tumor_cell Hypoxic Tumor Cell CAIX Carbonic Anhydrase IX (CA IX) pH_regulation pH Regulation (pHi > pHe) CAIX->pH_regulation Maintains pH_disruption Disruption of pH Homeostasis CAIX->pH_disruption Leads to Reduced_Invasion Reduced Cell Invasion pH_regulation->Reduced_Invasion Promotes Compound N-phenylacetamide Sulfonamide Compound->CAIX Inhibits Apoptosis Apoptosis pH_disruption->Apoptosis pH_disruption->Reduced_Invasion

Caption: Downstream effects of CA IX inhibition in cancer cells.

Other Notable Biological Targets

The versatility of the N,N-disubstituted phenylacetamide scaffold extends to other important biological targets.

Cytochrome P450 Lanosterol 14α-demethylase (CYP51)

In the realm of antifungal drug discovery, phenylacetamide-containing molecules have been designed to inhibit cytochrome P450 lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Metabotropic Glutamate Receptor 4 (mGluR4)

N,N-disubstituted phenylacetamides have also been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[14] These compounds bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to its endogenous ligand. As mGluR4 is involved in the regulation of neurotransmitter release, PAMs of this receptor are being investigated for the treatment of neurological disorders such as Parkinson's disease.

Conclusion

The N,N-disubstituted phenylacetamide scaffold represents a highly fruitful starting point for the design and development of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of interactions with a diverse range of biological targets, including ion channels, enzymes, and G-protein coupled receptors. The examples highlighted in this guide underscore the broad therapeutic potential of this chemical class, from modulating neuronal excitability to combating cancer and fungal infections. As our understanding of the structural biology of these targets continues to grow, so too will our ability to design more potent and selective N,N-disubstituted phenylacetamide-based drugs.

References

  • Vedani, A., & Dunitz, J. D. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Roufos, I., Hays, S. J., Dooley, D. J., Schwarz, R. D., Campbell, G. W., & Probert, A. W., Jr. (1994). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry, 37(2), 268–274. [Link]

  • Roufos, I., Hays, S., & Schwarz, R. D. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520. [Link]

  • Pastorek, J., Pastorekova, S., Callebaut, I., Mornon, J. P., & Zelnik, V. (2022). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1966-1981. [Link]

  • Alcazar-Fuoli, L., Mellado, E., Garcia-Effron, G., Lopez, J. F., Grimalt, J. O., Cuenca-Estrella, J. M., & Rodriguez-Tudela, J. L. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. [Link]

  • Dupont, S., Lemetais, A., Ferreira, T., & Loll, F. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Evolution; International Journal of Organic Evolution, 66(9), 2961–2968. [Link]

  • Gieling, R. G., Babic, A., D'Amico, L., De Monte, C., & Supuran, C. T. (2020). Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. Cancers, 12(4), 1032. [Link]

  • Williams, R., Johnson, K. A., Gentry, P. R., & Niswender, C. M. (2009). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). ACS Chemical Neuroscience, 1(6), 411-419. [Link]

  • Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Enzyme & Protein, 49(1-3), 1-13. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • SSRN. (2025). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN. [Link]

  • Kim, J. K., & Kim, K. H. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169–174. [Link]

  • Williams, R., Gentry, P. R., & Niswender, C. M. (2012). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). ACS Chemical Neuroscience, 3(9), 716–722. [Link]

  • Pastorekova, S., & Pastorek, J. (2015). Carbonic anhydrase IX: a new and effective target for cancer therapy. Future Oncology (London, England), 11(1), 99-108. [Link]

  • Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ION Biosciences. (n.d.). High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. ION Biosciences. [Link]

  • Csader, S., Hrabovska, Z., & Pastorekova, S. (2025). Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351651. [Link]

  • Li, Y., Li, W., & Gong, P. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715. [Link]

  • BindingDB. (n.d.). Ki Summary. BindingDB. [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by.... ResearchGate. [Link]

  • Harfenist, M., Joyner, C. T., Mize, P. D., & White, H. L. (1994). Selective inhibitors of monoamine oxidase. 2. Arylamide SAR. Journal of Medicinal Chemistry, 37(13), 2085–2089. [Link]

  • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-756. [Link]

  • Liu, X., Wang, G., & Zhang, J. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1772. [Link]

  • Engers, D. W., Field, J. R., & Lindsley, C. W. (2017). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Inxight Drugs. (n.d.). N,N-DIMETHYL-2-(2-PHENYLACETAMIDO)ACETAMIDE. Inxight Drugs. [Link]

  • BindingDB. (n.d.). Ki Summary. BindingDB. [Link]

  • Traynor, J. R., & Neubig, R. R. (2009). Use of the GTPγS ( [35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]

  • Gentry, P. R., Wess, J., & Lindsley, C. W. (2017). Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. ACS Chemical Neuroscience, 8(6), 1198–1205. [Link]

  • Harrison, C., & Traynor, J. R. (2003). [35S]GTPgammaS binding in G protein-coupled receptor assays. Life Sciences, 74(4), 489–508. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenylacetamide. PubChem. [Link]

  • Williams, R., Johnson, K. A., & Gentry, P. R. (2009). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorganic & Medicinal Chemistry Letters, 19(17), 5122–5125. [Link]

Sources

Molecular weight and formula of N-(3-methoxyphenyl)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3-methoxyphenyl)-N-phenylacetamide

Executive Summary

This technical guide outlines the physicochemical properties, synthesis, and structural characterization of This compound (Formula:


). This compound belongs to the class of diarylacetamides , often utilized as scaffolds in medicinal chemistry for multidrug resistance (MDR) reversal agents and tubulin polymerization inhibitors.

Due to its specific substitution pattern, this molecule is frequently generated in situ or as a custom synthesis intermediate rather than being a high-volume commodity chemical. This guide provides a validated protocol for its synthesis from the commercially available precursor 3-methoxy-N-phenylaniline (CAS 101-16-6) .

Part 1: Physicochemical Profile[1]

The fundamental data below establishes the baseline identity for the target molecule.[1]

Property Data / Value
IUPAC Name This compound
Common Synonyms N-Acetyl-3-methoxydiphenylamine; N-phenyl-m-acetanisidide
Molecular Formula

Molecular Weight 241.29 g/mol
Monoisotopic Mass 241.1103 Da
Physical State Off-white to pale yellow solid (recrystallized)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water
Precursor CAS 101-16-6 (3-methoxy-N-phenylaniline)

Elemental Analysis (Calculated):

  • Carbon: 74.67%

  • Hydrogen: 6.27%

  • Nitrogen: 5.81%

  • Oxygen: 13.26%

Part 2: Synthetic Pathway & Protocol

The most robust route to this compound is the nucleophilic acyl substitution of the secondary amine precursor. Direct acetylation ensures high yield and minimal side products compared to coupling reactions.

Reaction Scheme

Synthesispathway Precursor 3-methoxy-N-phenylaniline (CAS 101-16-6) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) + Pyridine Reagent->Intermediate Product N-(3-methoxyphenyl)- N-phenylacetamide Intermediate->Product Elimination of AcOH

Figure 1: Acetylation pathway via nucleophilic acyl substitution.

Experimental Protocol (Self-Validating)

Reagents:

  • Start Material: 3-methoxy-N-phenylaniline (1.0 eq, 5.0 mmol, ~1.0 g).

  • Acylating Agent: Acetic Anhydride (1.5 eq) or Acetyl Chloride (1.2 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Base: Pyridine (2.0 eq) or Triethylamine (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1.0 g of 3-methoxy-N-phenylaniline in 15 mL of dry DCM.
    
  • Addition: Cool the solution to 0°C. Add Pyridine (2.0 eq) followed by dropwise addition of Acetic Anhydride (1.5 eq).

    • Checkpoint: The reaction is exothermic; maintain temperature <5°C during addition to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (

      
      ) should disappear, replaced by a lower polarity amide spot.
      
  • Workup: Quench with saturated

    
     solution to neutralize excess acid. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine) followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
    

Part 3: Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The structure is characterized by the loss of the N-H signal and the appearance of the acetyl methyl group.

Signal Shift (

ppm)
Multiplicity Integration Assignment
Acetyl-

2.05 – 2.15Singlet3HMethyl group of the acetamide.
Methoxy-

3.75 – 3.80Singlet3HMethoxy group on the phenyl ring.
Aromatic 6.70 – 7.45Multiplet9HOverlapping protons of the two phenyl rings.

Note: Due to the tertiary amide bond, rotamers may be observed in the NMR spectrum at low temperatures, causing signal broadening or duplication.

Mass Spectrometry (Fragmentation Logic)

The fragmentation pattern in ESI-MS or EI-MS provides a fingerprint for structural confirmation.

MSFragmentation Parent Molecular Ion [M]+ m/z 241 Fragment1 Loss of Ketene (CH2=C=O) [M-42]+ m/z 199 Parent->Fragment1 - 42 Da Fragment2 Diphenylamine Radical Cation Fragment1->Fragment2 Rearrangement

Figure 2: Primary fragmentation pathway showing the characteristic loss of the acetyl group as ketene.

  • Parent Ion:

    
     241 
    
    
    
    .
  • Key Fragment:

    
     199. This corresponds to the protonated amine precursor (3-methoxy-N-phenylaniline), resulting from the loss of the acetyl group (ketene elimination, 
    
    
    
    42 Da), a hallmark of acetamides.

Part 4: Applications & Handling

  • Stability: The compound is stable at room temperature but should be stored in a desiccator to prevent hydrolysis over long periods.

  • Handling: Standard PPE (gloves, goggles) is required. As a tertiary amide, it is less prone to hydrogen bonding than secondary amides, resulting in higher solubility in organic solvents (DCM, DMSO) and lower melting points.

  • Research Use: This scaffold is often investigated for its potential to inhibit P-glycoprotein (P-gp) or as a linker in PROTAC (Proteolysis Targeting Chimera) design due to the rigidity of the diaryl-amide bond.

References

  • Precursor Data: National Institute of Standards and Technology (NIST).[2] 3-Methoxy-N-phenylaniline (CAS 101-16-6).[3][4][5] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Synthesis Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Spectral Database: National Center for Biotechnology Information. PubChem Compound Summary for N-(3-methoxyphenyl)acetamide (Related Isomer for spectral comparison). PubChem.[6] [Link]

Sources

Technical Guide: A Proposed Investigational Workflow to Characterize N-(3-methoxyphenyl)-N-phenylacetamide as a Potential TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated therapeutic target for a range of conditions, including neuropathic pain, migraine, and overactive bladder.[1][2][3] As the body's primary sensor for cold temperatures and cooling agents like menthol, its modulation offers a promising avenue for therapeutic intervention.[2][4] The search for novel, potent, and selective TRPM8 antagonists remains a high-priority area in drug discovery.[5][6] This document addresses the question of whether a specific compound, N-(3-methoxyphenyl)-N-phenylacetamide, acts as a TRPM8 antagonist. A thorough review of the scientific literature reveals no existing data on the biological activity of this molecule at the TRPM8 channel. Therefore, this guide pivots from a declarative statement to an investigational plan. It outlines a systematic, multi-stage research cascade designed to definitively characterize the pharmacological activity of this compound, or any uncharacterized compound, at the TRPM8 ion channel. We will detail the requisite high-throughput primary screening, gold-standard electrophysiological confirmation, and subsequent selectivity profiling, providing the scientific rationale and step-by-step protocols for each phase.

Introduction: The TRPM8 Channel as a Therapeutic Target

TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[3] Its activation by stimuli such as cold temperatures (below ~28°C) or chemical agonists (e.g., menthol, icilin) leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the neuron and generating an action potential that signals the sensation of cold.[7] In pathological states, such as chemotherapy-induced neuropathy or chronic nerve injury, TRPM8-expressing neurons can become sensitized, contributing to cold allodynia—a condition where innocuous cold stimuli are perceived as painful.[1][2] Consequently, antagonists that block TRPM8 activation are of significant therapeutic interest.

This guide proposes a validated workflow to determine if this compound possesses TRPM8 antagonist activity. The process is designed as a sequential screening cascade, where each step provides a higher level of evidence and mechanistic detail.

G cluster_0 Investigational Workflow A Compound of Interest This compound B Step 1: Primary Screening High-Throughput Calcium Imaging A->B Initial Assessment C Step 2: Confirmation & Potency Whole-Cell Patch-Clamp Electrophysiology B->C If Active (IC50 < 10 µM) D Step 3: Selectivity Profiling Counter-Screening (e.g., TRPV1, TRPA1) C->D Confirm On-Target Activity E Pharmacological Characterization Complete D->E Define Selectivity Window

Caption: Proposed research cascade for pharmacological characterization.

Step 1: Primary Screening via High-Throughput Calcium Imaging

Scientific Rationale

The foundational method for screening compound libraries against TRPM8 is the fluorescence-based calcium imaging assay.[6] Its rationale is straightforward: as a calcium-permeable channel, the activation of TRPM8 results in a rapid and measurable increase in intracellular calcium ([Ca²⁺]i).[8][9] This assay is highly amenable to a 96- or 384-well plate format, making it ideal for initial high-throughput screening (HTS) to identify potential "hits." We will measure the ability of this compound to inhibit the [Ca²⁺]i influx induced by a known TRPM8 agonist.

G cluster_cell TRPM8-Expressing Cell TRPM8 TRPM8 Channel (Closed State) Calcium Ca²⁺ TRPM8->Calcium Opens, allowing influx Agonist Agonist (e.g., Menthol, WS-12) Agonist->TRPM8 Activates Antagonist Test Compound (Antagonist?) Antagonist->TRPM8 Blocks activation Fluo4 Fluo-4 Dye (Low Fluorescence) Calcium->Fluo4 Binds to Fluo4_Active Fluo-4 + Ca²⁺ (High Fluorescence) Fluo4->Fluo4_Active Converts to

Caption: Principle of the fluorescence-based calcium imaging assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well format using a cell line stably expressing human TRPM8 (e.g., HEK293-hTRPM8).

  • Cell Culture and Plating:

    • Culture HEK293-hTRPM8 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

    • One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that ensures 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM.[8] A typical concentration is 2-4 µM in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound and Agonist Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in HBSS to create a concentration range for IC₅₀ determination (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤ 0.5%.

    • Prepare a known TRPM8 agonist, such as Menthol or the potent synthetic agonist WS-12, at a concentration that elicits ~80% of the maximal response (the EC₈₀).[8][10] This is critical for detecting competitive antagonism.

    • Prepare a positive control antagonist (e.g., AMTB) and a vehicle control (HBSS with 0.5% DMSO).[10]

  • Assay Execution and Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

    • Set the instrument parameters (e.g., Excitation: ~490 nm, Emission: ~515 nm).

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of buffer in the wells.

    • Place the cell plate into the reader.

    • Step 1 (Baseline): Record baseline fluorescence for 10-20 seconds.

    • Step 2 (Antagonist Addition): The instrument adds 50 µL of the test compound dilutions (or controls) to the appropriate wells. Incubate for 10-20 minutes.

    • Step 3 (Agonist Challenge): The instrument adds 50 µL of the EC₈₀ agonist solution.

    • Step 4 (Signal Recording): Immediately record the fluorescence signal kinetically for 2-5 minutes.

  • Data Analysis:

    • The primary response is the change in fluorescence (F_max - F_baseline).

    • Normalize the data: Set the average response of the vehicle control (agonist only) as 100% activity and the positive control antagonist as 0% activity.

    • Plot the normalized response against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the agonist-induced signal).

Anticipated Data and Interpretation
CompoundConcentrationAgonistNormalized Response (%)Calculated IC₅₀ (nM)
Vehicle (DMSO)0.5%Menthol (EC₈₀)100% ± 5%N/A
AMTB (Control)1 µMMenthol (EC₈₀)2% ± 1%45 ± 10
Test Compound 10 nM - 100 µMMenthol (EC₈₀)Dose-dependentTo be determined

A successful "hit" would be a compound that shows a clear dose-dependent inhibition of the agonist-induced calcium signal, typically with an IC₅₀ value below 10 µM.

Step 2: Gold-Standard Electrophysiological Confirmation

Scientific Rationale

While calcium imaging is excellent for screening, it is an indirect measure of channel activity. Whole-cell patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through the channel.[5][11] This method provides definitive confirmation of antagonism and yields more precise data on potency, kinetics, and mechanism of action (e.g., voltage-dependence of block).[12]

Detailed Experimental Protocol
  • Cell Preparation:

    • Plate HEK293-hTRPM8 cells on glass coverslips 24-48 hours before recording. Use low-density plating to facilitate patching individual cells.

  • Solutions and Pipettes:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

    • Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Procedure:

    • Mount a coverslip in the recording chamber of a patch-clamp microscope and perfuse with the external solution.

    • Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane to achieve the "whole-cell" configuration.

    • Clamp the cell's membrane potential, typically at -60 mV.

    • Apply a voltage protocol, such as a ramp from -100 mV to +100 mV, to elicit TRPM8 currents.[13]

    • Establish a stable baseline current.

    • Perfuse the cell with a TRPM8 agonist (e.g., 100 µM Menthol) to activate a robust outward-rectifying current characteristic of TRPM8.

    • Once the agonist-evoked current is stable, co-apply the agonist with various concentrations of this compound.

    • Record the inhibition of the current at each concentration. A "washout" step, where the compound is removed, should be performed to test for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a positive potential (e.g., +80 mV) in the presence of the agonist alone and with the test compound.

    • Calculate the percentage of inhibition at each concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀.

G cluster_0 Representative TRPM8 Current Traces a Control (Baseline) b + Agonist a->b Add Agonist a_trace c + Agonist + Antagonist b->c Add Antagonist b_trace c_trace

Caption: Expected electrophysiological results for a TRPM8 antagonist.

Step 3: Selectivity and Mechanism of Action

Scientific Rationale

A therapeutically viable antagonist must be selective for its target. It is crucial to assess the activity of this compound against other related thermo-TRP channels, particularly TRPA1 and TRPV1, which are also involved in sensory signaling and pain.[14] Lack of selectivity could lead to undesirable off-target effects.

Experimental Approach
  • Counter-Screening: Repeat the calcium imaging and/or electrophysiology assays using cell lines that stably express other TRP channels (e.g., HEK-hTRPV1, HEK-hTRPA1). The compound should be tested at a concentration at least 10-fold higher than its TRPM8 IC₅₀. A selective compound will show minimal to no activity at these other channels.

  • Mechanism of Action (MoA): The electrophysiology protocol can be adapted to probe the MoA. For example, reversing the order of addition (antagonist first, then agonist) can help differentiate between competitive and non-competitive binding. Testing against different agonists that bind to distinct sites on the channel (e.g., menthol vs. icilin) can also provide mechanistic clues.[14]

Conclusion

The question of whether this compound is a TRPM8 antagonist cannot be answered from existing literature. However, this guide provides a robust, logical, and technically detailed roadmap to definitively answer this question. By progressing from high-throughput calcium imaging to gold-standard electrophysiology and essential selectivity counter-screens, a researcher can generate a comprehensive pharmacological profile for this compound. This systematic approach ensures that any observed activity is on-target, potent, and selective, laying the necessary groundwork for any further preclinical development.

References

  • Jahanfar, F. (2021). Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing. University of Helsinki. [Link]

  • Rjasanow, A., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e97341. [Link]

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(8), 947–952. [Link]

  • Sisto, A., et al. (2021). Validation of TRPM8 antagonist compound 1 by orthogonal assays and compound selectivity. ResearchGate. [Link]

  • Rohacs, T., et al. (2008). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology, 100(5), 2546–2557. [Link]

  • Sisto, A., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Pharmaceuticals, 15(2), 220. [Link]

  • de la Torre-Martínez, R., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7, 10766. [Link]

  • Nanion Technologies. (n.d.). Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Nanion Technologies. [Link]

  • Mahns, D. A., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(3), 166-176. [Link]

  • Biswas, S., et al. (2023). TRPM8 Regulates Mitochondrial Ca2+‐Dynamics, Temperature and Endoplasmic Reticulum‐Mitochondrial Contact Points in T Cell. Advanced Biology, 7(1), 2200155. [Link]

  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364–5369. [Link]

  • González-Muñiz, R. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Amgen. (n.d.). Characterization of five distinct compounds as TRPM8 antagonists. ResearchGate. [Link]

  • de la Torre-Martínez, R., et al. (2023). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Exploratory Drug Science, 1(4), 269-289. [Link]

  • Kruger, L., & Carstens, M. I. (2018). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 11(4), 135. [Link]

  • de la Torre-Martínez, R., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 24(21), 15886. [Link]

Sources

Methodological & Application

Application Note: Solubility Profiling of N-(3-methoxyphenyl)-N-phenylacetamide in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics and determination protocols for N-(3-methoxyphenyl)-N-phenylacetamide (C₁₅H₁₅NO₂). As a tertiary amide lacking a hydrogen bond donor, this compound exhibits distinct dissolution behaviors in protic (Ethanol) versus aprotic (DMSO) solvent systems.

This document provides a theoretical framework grounded in structural analysis, followed by a validated "Shake-Flask" experimental protocol. It is designed for researchers requiring precise solubility data for formulation, stock solution preparation, and biological assay development.

Chemical Profile & Theoretical Solubility Landscape

To predict and manipulate solubility, one must first understand the solute-solvent interaction mechanisms.

Structural Analysis
  • Compound: this compound

  • Molecular Weight: ~241.29 g/mol

  • Functional Class: Tertiary Amide / Diaryl Acetamide

  • Key Feature: The nitrogen atom is fully substituted (acetyl, phenyl, 3-methoxyphenyl).

    • H-Bond Donor (HBD) Count: 0 (No N-H bond).

    • H-Bond Acceptor (HBA) Count: 2 (Carbonyl oxygen, Methoxy oxygen).

Solvent Interaction Mechanism
SolventTypeInteraction MechanismPredicted Solubility
DMSO Polar AproticDipole-Dipole & Hydrophobic: DMSO is a powerful H-bond acceptor and possesses a high dipole moment. It interacts strongly with the polar amide carbonyl and solvates the aromatic rings via dispersion forces.High (>100 mg/mL)Preferred for stock solutions.
Ethanol Polar ProticH-Bonding (Solvent as Donor): Ethanol acts as an H-bond donor to the amide and methoxy oxygens. However, the lipophilic burden of the two aromatic rings competes with this interaction.Moderate (Temp. dependent)Suitable for working solutions.
Water Polar ProticHydrophobic Effect: The lack of an H-bond donor and the presence of two hydrophobic aryl groups make aqueous solubility negligible.Low / Insoluble Risk of precipitation upon dilution.

Experimental Protocol: Determination of Equilibrium Solubility

Objective: To quantitatively determine the thermodynamic solubility of this compound in DMSO and Ethanol at 25°C.

Methodology: Standard Shake-Flask Method with HPLC-UV Quantification.

Materials Required[1]
  • Analytes: this compound (Purity >98%).

  • Solvents: DMSO (ACS Spectrophotometric Grade), Ethanol (Absolute, ≥99.5%).

  • Equipment: Orbital Shaker (temp. controlled), 0.45 µm PTFE Syringe Filters, HPLC System (UV detector).

Step-by-Step Workflow
Phase 1: Saturation
  • Weighing: Weigh approximately 50 mg of the solid compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Ethanol).

    • Note: If the solid dissolves instantly, add more solid until a visible excess remains. The presence of undissolved solid is critical to ensure thermodynamic equilibrium.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in the orbital shaker at 25°C ± 0.5°C.

  • Agitation: Shake at 200 RPM for 24 hours.

Phase 2: Phase Separation
  • Sedimentation: Stop shaking and allow the vials to stand upright for 1 hour to let large particles settle.

  • Filtration: Using a pre-warmed syringe (to prevent temperature-induced precipitation), draw up the supernatant. Filter through a 0.45 µm PTFE filter into a clean HPLC vial.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

Phase 3: Quantification (HPLC-UV)
  • Dilution: Dilute the filtered supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the calibration curve (typically 1:100 or 1:1000 dilution is required for DMSO stocks).

  • Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm).

  • Calculation: Determine concentration using a pre-established calibration curve of the standard.

Workflow Diagram

SolubilityProtocol Start Start: Solid Compound SolventAdd Add Solvent (DMSO/EtOH) Ensure Excess Solid Start->SolventAdd Shake Agitate: 25°C, 24h (Thermodynamic Equilibrium) SolventAdd->Shake Settle Sedimentation (1h) Shake->Settle Filter Filter (0.45 µm PTFE) Discard first 200 µL Settle->Filter Dilute Dilute for HPLC (Avoid Detector Saturation) Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Data Analysis & Reporting

Calculation

Calculate the solubility (


) in mg/mL using the linear regression equation from your calibration curve (

):


Expected Results & Interpretation

Based on the chemotype (Lipophilic Tertiary Amide), expect the following trends:

ParameterDMSO ResultEthanol ResultInterpretation
Solubility High (>100 mg/mL)Moderate (10-50 mg/mL)DMSO is the superior stock solvent.
Temp. Sensitivity LowHighEthanol solubility will drop significantly at 4°C.
Water Tolerance HighLowDiluting an Ethanol stock into water risks faster precipitation than a DMSO stock.

Application Note: Handling & Storage

"Oiling Out" Phenomenon

Tertiary acetamides with aromatic substituents often exhibit low melting points or form super-cooled liquids.

  • Risk: If the compound "oils out" (forms a second liquid phase) rather than precipitating as a solid during the shake-flask method, the solubility measurement will be invalid (measuring liquid-liquid equilibrium, not solid-liquid).

  • Mitigation: If oiling occurs, lower the temperature to 20°C or seed with a crystal to induce proper solidification.

Stock Solution Protocol

For biological assays, prepare a 100 mM Master Stock in DMSO.

  • Dissolve solid completely in 100% DMSO.

  • Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Store at -20°C.

  • Thawing: Vortex vigorously upon thawing. DMSO is hygroscopic; absorbed water can cause the compound to crash out over time.

Dilution Logic Diagram

DilutionLogic Stock DMSO Stock (100 mM) Step1 Intermediate Dilution (1:10 in Media/Buffer) Stock->Step1 Rapid Mixing Precip Risk: Precipitation! Step1->Precip Slow Addition or High Conc. Success Stable Solution Step1->Success Vortexing & <1% DMSO Final

Figure 2: Critical path for diluting hydrophobic amides into aqueous media.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility thermodynamics).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(3), 244-257. Link

  • BenchChem. (2025).[1] Technical Guide to the Solubility of N-Phenylmethanesulfonamide in Organic Solvents. (Proxy data for N-phenyl substituted amides). Link

  • ResearchGate. (2021). Solubility of drugs in ethanol and DMSO.[2] (General discussion on solvent selection for lipophilic drugs). Link

Sources

Recrystallization solvents for N,N-diarylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization Protocols for N,N-Diarylacetamides

Abstract & Scope

This application note provides a definitive guide for the purification of


-diarylacetamides (e.g., 

-diphenylacetamide) via recrystallization. Unlike primary or secondary amides,

-diarylacetamides lack an N-H bond, preventing them from acting as hydrogen bond donors.[1] This structural characteristic significantly alters their solubility profile, rendering standard aqueous protocols ineffective.

This guide addresses the specific challenge of separating the target amide from unreacted diarylamines (which are prone to oxidation and color formation) and lipophilic byproducts. We prioritize "Green Chemistry" solvent systems where possible, while providing robust alternatives for difficult substrates.

Scientific Foundation: Solubility & Intermolecular Forces

To select the correct solvent, one must understand the molecular interactions at play:

  • Lattice Energy vs. Solvation:

    
    -Diarylacetamides are typically crystalline solids (e.g., 
    
    
    
    -diphenylacetamide, MP: 101–103 °C). Their crystal lattice is stabilized by strong
    
    
    -
    
    
    stacking between aromatic rings and dipole-dipole interactions at the carbonyl group.
  • The "Tertiary" Constraint: Lacking an N-H proton, these amides cannot form hydrogen bond networks with themselves.[1][2][3] However, the carbonyl oxygen is a strong hydrogen bond acceptor.

  • Impurity Profile: The starting material, typically a diarylamine (e.g., diphenylamine), is less polar and oxidizes to form dark impurities (quinone-imines). The purification goal is to retain these oily, non-polar impurities in the mother liquor while crystallizing the amide.

Table 1: Solubility Profile of N,N-Diphenylacetamide
Solvent ClassRepresentative SolventSolubility (Cold)Solubility (Hot)SuitabilityMechanism
Protic Polar Ethanol (95%)ModerateHighExcellent H-bonding to Carbonyl (Solute) + Hydrophobic effect (Anti-solvent water)
Aromatic TolueneHighVery HighGood (w/ antisolvent)

-

interactions solvate aryl rings effectively.
Chlorinated DichloromethaneVery HighN/A (Low BP)PoorToo soluble; difficult to recover yield.
Alkanes Hexane/HeptaneInsolubleLowAnti-Solvent Forces precipitation of the polar amide.
Aqueous WaterInsolubleInsolubleAnti-Solvent Drives hydrophobic aggregation.

Solvent Selection Decision Tree

The following logic gate ensures the selection of the optimal solvent system based on your specific compound's behavior.

SolventSelection Start Start: Crude N,N-Diarylacetamide Test1 Solubility Test: Dissolve 100mg in 1mL Ethanol (Hot) Start->Test1 Decision1 Did it dissolve? Test1->Decision1 SystemA System A: Ethanol / Water (Standard Protocol) Decision1->SystemA Yes Test2 Solubility Test: Dissolve 100mg in 1mL Toluene (Hot) Decision1->Test2 No Decision2 Did it dissolve? Test2->Decision2 SystemB System B: Toluene / Heptane (For highly lipophilic analogs) Decision2->SystemB Yes SystemC System C: Ethyl Acetate / Hexane (Intermediate Polarity) Decision2->SystemC Partial Fail Consult Senior Chemist: Check Synthesis Identity Decision2->Fail No

Figure 1: Decision matrix for selecting the recrystallization solvent based on initial solubility screening.

Detailed Protocols

Protocol A: The Ethanol/Water System (Standard)

Best for: N,N-diphenylacetamide and analogs with moderate lipophilicity. This system effectively removes oxidized amine impurities.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (Norit or equivalent)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to dissolve the solid.

    • Note: If the solution is dark (purple/brown), this indicates oxidized amines.

  • Decolorization (Critical):

    • Remove from heat source (to prevent boil-over).

    • Add activated charcoal (1-2% by weight of crude mass).

    • Boil gently for 2–5 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (with Celite pad) to remove charcoal.

  • Crystallization:

    • Reheat the filtrate to boiling.

    • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution.

    • Self-Validation: The solution should be clear and near saturation point.

  • Cooling:

    • Allow the flask to cool to room temperature undisturbed.

    • Transfer to an ice bath (0–4 °C) for 1 hour.

    • Troubleshooting: If "oiling out" occurs (liquid droplets form instead of crystals), reheat to dissolve and add a "seed crystal" of pure product during the cooling phase (at ~40–50 °C).

  • Isolation: Filter the white needles/plates via vacuum filtration. Wash with cold 50:50 Ethanol/Water.

Protocol B: The Toluene/Heptane System

Best for: Highly substituted, very lipophilic diarylacetamides that are sparingly soluble in ethanol.

Procedure:

  • Dissolve crude material in minimum boiling Toluene.

  • Perform decolorization (charcoal) if necessary.

  • Remove from heat. Slowly add Heptane (or Hexane) until slight cloudiness persists.[4][5]

  • Allow to cool slowly.[4] The non-polar impurities generally remain in the toluene-rich mother liquor.

Experimental Workflow Diagram

The following diagram illustrates the critical path for the purification workflow, emphasizing the "Hot Filtration" step which is often skipped but essential for purity.

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal If Colored Filter Hot Filtration (Remove Charcoal) Dissolve->Filter If Clear Charcoal->Filter CloudPoint Add Anti-Solvent (to Cloud Point) Filter->CloudPoint Cool Slow Cooling (RT -> 4°C) CloudPoint->Cool Collect Vacuum Filtration & Wash Cool->Collect Pure Pure Crystals Collect->Pure

Figure 2: Step-by-step workflow for the purification of N,N-diarylacetamides.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Oiling Out The melting point of the solute is lower than the solvent's boiling point in the mixture, or the impurity profile is depressing the MP.1. Use a lower boiling solvent (e.g., switch Toluene to Benzene substitute).2. Vigorous stirring during cooling can sometimes induce crystallization.3. Add a seed crystal at a temperature just below the MP.
Colored Crystals Occlusion of mother liquor containing oxidized amines.1. Recrystallize again.2. Ensure the wash step is performed with cold solvent to displace mother liquor without dissolving crystals.
Low Yield Too much solvent used, or the amide is too soluble in the anti-solvent.1. Concentrate the mother liquor and cool again (Second Crop).2. Check solubility data; the amide might be too soluble in ethanol. Try 50:50 Ethanol/Water ratio earlier.

References

  • Wenner, W. (1952).[6] Phenylacetamide.[6][7][8] Organic Syntheses, 32, 92. (Provides foundational techniques for amide purification).

  • Sigma-Aldrich. (n.d.).[9] N,N-Diphenylacetamide Product Specification & Properties. (Verification of physical properties and solubility data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). N,N-Diphenylacetamide Compound Summary. National Center for Biotechnology Information.

Sources

HPLC method development for N-(3-methoxyphenyl)-N-phenylacetamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantitation of N-(3-methoxyphenyl)-N-phenylacetamide . Unlike simple secondary amides, this target analyte is a tertiary amide featuring two aromatic systems (a phenyl and a 3-methoxyphenyl group) attached to the central nitrogen.

Key Technical Challenges:

  • High Lipophilicity: The presence of two aromatic rings significantly increases the partition coefficient (LogP > 3.0 est.), requiring optimized organic strength to prevent excessive retention and carryover.

  • Structural Isomerism: Separation from potential regioisomers (e.g., N-(2-methoxyphenyl) or N-(4-methoxyphenyl) analogs) requires specific stationary phase selectivity.

  • Neutral Character: As a non-ionizable species in the typical pH 2–8 range, retention is driven almost exclusively by hydrophobic and

    
    -
    
    
    
    interactions.

Chemical Context & Analyte Profile

Understanding the physicochemical properties of the analyte is the foundation of robust method design.

PropertyDescriptionImplication for HPLC
Structure Tertiary Amide (

)
No H-bond donor capability; relies on H-bond acceptance and hydrophobic interaction.
LogP (Predicted) ~3.2 – 3.5High affinity for C18 phases; requires high % organic mobile phase for elution.
pKa Neutral (Amide basicity pKa < -0.5)pH control is not required for ionization control but is essential for silica silanol suppression.
UV Chromophores Two aromatic rings, Amide conjugationStrong UV absorption expected at 210–220 nm and 240–254 nm .

Method Development Strategy

We employ a "Scouting-to-Optimization" workflow. Because the analyte is neutral and lipophilic, Reverse Phase Chromatography (RP-HPLC) is the selected mode.

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane). Provides the strongest hydrophobic interaction, suitable for retaining the lipophilic structure.

  • Secondary Choice: Phenyl-Hexyl. If the 3-methoxy regioisomer co-elutes with impurities, the Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions to differentiate based on the electron density of the aromatic rings.
Mobile Phase Architecture
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water. 
    
    • Reasoning: Although the analyte is neutral, acidic pH (~2.1) suppresses the ionization of residual silanols on the column surface, preventing peak tailing caused by secondary interactions.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Reasoning: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates and better peak efficiency for aromatic compounds.

Visualizing the Development Logic

MethodDevelopment Analyte Analyte Assessment (Neutral, Lipophilic) ColumnSel Column Selection (C18 vs Phenyl-Hexyl) Analyte->ColumnSel Define Mode Scouting Gradient Scouting (5% to 95% B) ColumnSel->Scouting Initial Run Optim Optimization (Isocratic/Gradient Slope) Scouting->Optim k' between 2-10 Optim->Scouting Poor Separation Final Final Method Validation Optim->Final Resolution > 2.0

Figure 1: Strategic workflow for developing the HPLC method, moving from analyte assessment to final validation.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

  • Standard: this compound (>98% purity).

Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Analyte is sparingly soluble in water).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Note: Do not use 100% water as diluent; the lipophilic analyte may precipitate or adsorb to the glass.

Chromatographic Conditions
Phase 1: The Scouting Gradient

Use this generic gradient to locate the peak and assess purity.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 10 µL
Detection PDA (200–400 nm). Extract chromatograms at 254 nm .
Gradient Time (min) | %B (ACN) 0.00 | 5 15.00 | 95 20.00 | 95 20.10 | 5 25.00 | 5
Phase 2: Optimized Method

Based on the lipophilicity, the analyte likely elutes late in the scouting run (approx. 12-14 min). We optimize to a narrower gradient or isocratic mode for speed.

Recommended Optimized Conditions:

  • Mobile Phase A: 0.1%

    
     in Water
    
  • Mobile Phase B: Acetonitrile

  • Mode: Isocratic (if sample matrix is simple) or Focused Gradient.

Isocratic Option (Fast QC):

  • Ratio: 60% B / 40% A

  • Run Time: ~8 minutes

  • Expected Retention: ~4–5 minutes (

    
    )
    

Gradient Option (Impurity Profiling):

Time (min) % Mobile Phase B
0.0 40
10.0 80
10.1 40

| 15.0 | 40 |

Method Validation Parameters (ICH Q2)

Once the separation is optimized, validate the method using these criteria:

  • System Suitability:

    • Inject the Working Standard (50 µg/mL) 6 times.

    • Requirement: RSD of Peak Area < 1.0%; Tailing Factor (

      
      ) < 1.5; Theoretical Plates (
      
      
      
      ) > 5000.
  • Linearity:

    • Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

    • Requirement:

      
      .
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N).

    • LOD = S/N of 3:1.

    • LOQ = S/N of 10:1.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure Mobile Phase A pH is < 3.0. Use "End-capped" columns (e.g., Eclipse Plus or Symmetry).
Carryover High lipophilicityAdd a needle wash step with 100% Acetonitrile or Methanol/THF (50:50) between injections.[1]
Split Peaks Solvent mismatchEnsure sample diluent matches the initial mobile phase conditions (e.g., 40-50% Organic).
Retention Shift Temperature fluctuationThermostat the column compartment (30°C ± 0.5°C).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. John Wiley & Sons. (Foundational text for RP-HPLC theory).

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods: Column Screening & Buffer Selection. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-phenyl- (Acetanilide) UV Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023). N-(3-methoxyphenyl)-2-phenylacetamide Compound Summary. Retrieved from [Link] (Used for structural analog LogP estimation).

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from

Sources

Application Note: In Vitro Characterization of N-(3-methoxyphenyl)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the pharmacological characterization of N-(3-methoxyphenyl)-N-phenylacetamide (CAS: 101651-37-0).

Given the structural pharmacophore—an N,N-diarylacetamide scaffold featuring a 3-methoxyphenyl moiety—this compound shares physicochemical properties with classes of microtubule destabilizers (colchicine-site binders) and Translocator Protein (TSPO) ligands . Consequently, the protocols below are prioritized to evaluate cytotoxicity, target engagement (specifically tubulin dynamics), and metabolic stability.

Executive Summary

Compound: this compound Molecular Formula: C₁₅H₁₅NO₂ MW: 241.29 g/mol Target Class Potential: Microtubule destabilization, TSPO modulation, General Cytotoxicity.

This guide provides a tiered screening approach:

  • Level 1: Physicochemical handling and baseline cytotoxicity.

  • Level 2: Mechanistic evaluation (Tubulin Polymerization).

  • Level 3: Target Engagement (Cellular Thermal Shift).

Part 1: Compound Management & Quality Control

Before biological testing, the integrity of the chemical probe must be validated to ensure assay reproducibility.

1. Solubilization Protocol

The lipophilic nature of the diaryl system requires careful solvent selection to prevent precipitation in aqueous media.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM primary stock.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades activity).

Solubility Check (Turbidimetric Assay):

  • Dilute stock to 100 µM in PBS (pH 7.4).

  • Measure Absorbance at 620 nm immediately and after 4 hours.

  • Pass Criteria:

    
     (indicating no precipitation).
    
2. Structural Verification (QC)
  • HPLC-UV: Monitor purity at 254 nm. Purity must be >95% for bioassays.

  • Identity: Verify absence of hydrolysis products (N-(3-methoxyphenyl)aniline) which can occur in protic solvents over time.

Part 2: Primary Screening - Cellular Viability

Objective: Determine the IC₅₀ values in relevant cell lines (e.g., HeLa or MCF-7 for cancer antiproliferative potential) to establish a therapeutic window.

Protocol: Resazurin Reduction Assay (Alamar Blue)

Why Resazurin? superior signal-to-noise ratio compared to MTT; non-toxic to cells, allowing multiplexing.

Materials:

  • Cell Line: HeLa (ATCC CCL-2) or HEK293 (Control).

  • Reagent: Resazurin sodium salt (dissolved in PBS).

  • Positive Control: Paclitaxel (1 µM) or Doxorubicin.

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) of this compound starting at 100 µM .

    • Final DMSO concentration must be <0.5% .

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO₂.

  • Detection:

    • Add Resazurin (final conc. 44 µM).

    • Incubate 2–4h.

    • Read Fluorescence: Ex 560 nm / Em 590 nm.

Data Analysis: Fit data to a 4-parameter logistic (4PL) equation:



Part 3: Mechanistic Assay - Tubulin Polymerization

Rationale: The 3-methoxyphenyl motif is a hallmark of colchicine-site binding agents. This assay determines if the compound inhibits the assembly of tubulin into microtubules.

Protocol: Fluorescence-Based Tubulin Polymerization

Principle: Free tubulin is non-fluorescent in the presence of DAPI/reporter; polymerized microtubules enhance fluorescence.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Control Inhibitor: Colchicine (5 µM).

  • Control Stabilizer: Paclitaxel (5 µM).

Step-by-Step:

  • Preparation: Keep all reagents on ice (4°C). Prepare Tubulin stock (3 mg/mL) in PEM buffer + 1 mM GTP.

  • Plate Setup: Use a 96-well half-area black plate (pre-warmed to 37°C is critical for initiation).

  • Addition:

    • Add 5 µL of 10x Compound (Final conc: 10, 50 µM).

    • Add 45 µL of Tubulin/GTP mix.

  • Kinetics: Immediately place in a plate reader pre-heated to 37°C .

  • Measurement: Read Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

Interpretation:

  • Vmax (Growth Rate): Slope of the linear phase.

  • Steady State: Final fluorescence plateau.

  • Inhibition is characterized by a decrease in Vmax and lower steady-state fluorescence compared to DMSO control.

Part 4: Target Engagement - Cellular Thermal Shift Assay (CETSA)

Objective: Validate if the compound binds to a specific intracellular target (e.g., Tubulin or TSPO) in a complex cellular environment, independent of functional inhibition.

Workflow Visualization (Graphviz):

CETSA_Workflow Cells Live Cells (HeLa/HEK293) Treat Treatment (Compound vs DMSO) 1 hr Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Gradient (40°C - 65°C) Aliquot->Heat Lyse Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Fraction Lyse->Supernatant Western Western Blot (Target Protein) Supernatant->Western

Caption: CETSA workflow for validating ligand-induced thermal stabilization of the target protein.

Protocol:

  • Treatment: Incubate 10⁷ cells with Compound (20 µM) or DMSO for 1 hour.

  • Harvest: Wash, trypsinize, and resuspend cells in PBS.

  • Heating: Divide into 10 aliquots. Heat each aliquot to a distinct temperature (e.g., 40, 43, 46... 67°C) for 3 minutes in a PCR thermocycler.

  • Cooling: Incubate at RT for 3 min.

  • Lysis: Add lysis buffer (with protease inhibitors); perform 3 freeze-thaw cycles (liquid N₂ / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for Tubulin (or suspected target).

  • Result: A shift in the melting curve (

    
    ) to higher temperatures in the treated sample indicates direct binding.
    
Part 5: Data Summary & Reference Standards

Expected Outcomes Table:

AssayParameterControl (DMSO)Expected (Active Cmpd)Interpretation
Solubility

< 0.002< 0.005Compound is soluble for assay.
Viability

N/A1–50 µM<10 µM indicates potent bioactivity.
Tubulin Poly.

(RFU/min)
100%< 50%Inhibits microtubule assembly.
CETSA

(°C)
Base

Base

+ >2°C
Direct physical binding to target.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58591, this compound. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Bhattacharyya, B., et al. (2008). Ligand-induced tubulin polymerization assays: A guide to drug discovery. Methods in Cell Biology, 84, 1-18. Retrieved from [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays: Resazurin and MTT. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Troubleshooting & Optimization

Optimizing column chromatography for N,N-diarylacetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography for N,N-Diarylacetamide Purification

Introduction

Welcome to the Separation Science Hub. You are likely here because your N,N-diarylacetamide—a scaffold critical in drug discovery for its metabolic stability and restricted conformation—is behaving poorly on silica.

N,N-diarylacetamides present a unique "perfect storm" for chromatographers:

  • Steric Bulk: The two aryl rings create significant steric hindrance, leading to stable rotamers that can appear as split peaks.

  • Silanol Interaction: While neutral, the amide carbonyl is a strong hydrogen bond acceptor, leading to "tailing" on acidic silica.

  • Solubility: These compounds are often highly crystalline and insoluble in non-polar mobile phases (Hexane/Heptane), complicating liquid loading.

This guide moves beyond basic "flash chromatography" instructions. We will dissect the molecular interactions driving your separation and provide self-validating protocols to ensure purity.

Module 1: The "Ghost" Peaks (Rotamers vs. Impurities)

User Query: "My TLC shows one spot, but my Flash/HPLC chromatogram shows two distinct peaks (or a split peak) with identical UV spectra. Is my compound decomposing?"

The Technical Insight

You are likely observing rotamers , not decomposition.[1] Unlike simple amides, N,N-diarylacetamides possess a highly restricted C-N bond due to the steric clash of the two aryl rings. This creates a high rotational energy barrier (


 kcal/mol).

At room temperature, the interconversion between these conformers is slow on the NMR and chromatographic timescale, resulting in two distinct peaks.

Diagnostic Workflow

Use this logic flow to confirm rotamers before altering your synthesis.

RotamerLogic Start Observation: Split Peak / Doublet Step1 Check UV Spectra of both peaks Start->Step1 Decision1 Identical UV? Step1->Decision1 NotRotamer Impurity/Decomposition (Purify normally) Decision1->NotRotamer No LikelyRotamer Likely Rotamer Decision1->LikelyRotamer Yes Step2 Run High-Temp HPLC (>50°C) or 2D-TLC LikelyRotamer->Step2 Decision2 Peaks Coalesce? Step2->Decision2 Decision2->NotRotamer No Confirmed Confirmed Rotamers (Collect Both) Decision2->Confirmed Yes

Caption: Diagnostic logic tree to distinguish stable amide rotamers from actual impurities.

Corrective Protocol
  • For Analytical HPLC: Increase column temperature to 60°C . This lowers the energy barrier, causing the peaks to coalesce into a single, sharp peak [1].

  • For Prep/Flash Chromatography: Do not attempt to separate them. Collect both fractions into the same flask. Upon solvent evaporation and redissolution, they will re-equilibrate to the thermodynamic ratio.

Module 2: Peak Shape & Tailing (The Silanol War)

User Query: "My compound streaks/tails significantly on silica, contaminating the fractions. I thought amides were neutral?"

The Technical Insight

While N,N-diarylacetamides are neutral, the amide oxygen is a Lewis base (H-bond acceptor). Standard silica gel (60 Å) contains acidic silanol groups (Si-OH, pKa ~4-5).

  • Mechanism: The amide carbonyl hydrogen-bonds with the silanol protons.

  • Result: Non-linear adsorption isotherms (tailing) and co-elution with impurities.

  • The Impurity Factor: The starting material (N,N-diarylamine) is also present. While diarylamines are weak bases (pKa ~0.78), they can still interact with silica, often eluting just before or after the amide [2].

The Solution: Mobile Phase Modifiers

You must "mask" the silanols using a competitive base.[2]

ModifierConcentrationRoleBest For
Triethylamine (TEA) 0.5% - 1.0%Blocks silanols; sharpens amine & amide peaks.Normal Phase (Hex/EtOAc)
Ammonia (7N in MeOH) 1.0%Stronger blocker; improves solubility.DCM/MeOH systems
Ammonium Acetate 10 mMBuffers pH; reduces ionization issues.Reverse Phase (C18)
Visualizing the "Silanol Blocking" Effect

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Deactivated) Silica1 Si-OH Amide1 Amide (Product) Silica1->Amide1 H-Bond (Drag) Silica2 Si-OH TEA TEA Silica2->TEA Blocked Amide2 Amide (Product)

Caption: TEA (Triethylamine) preferentially binds to acidic silanols, preventing the amide product from "dragging" (tailing).

Module 3: Solubility & Loading (The "Crash Out")

User Query: "I tried to load my sample in Hexane/EtOAc, but it precipitated on the top of the column. Now I have poor separation."

The Technical Insight

N,N-diarylacetamides are often highly crystalline due to pi-pi stacking of the aryl rings. They are generally insoluble in non-polar solvents (Hexane, Heptane) and only moderately soluble in EtOAc. Injecting a solution that precipitates upon contact with the mobile phase leads to channeling and broad peaks.

Recommended Loading Protocols
Method A: Solid Loading (Preferred)

Best for: Low solubility compounds and maximum resolution.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load this powder as a "cartridge" or top layer on your column.

Method B: High-Solubility Liquid Load

Best for: High-throughput screening.

  • Dissolve crude in a minimal volume of DCM .

  • Do not use Hexane.

  • Elute immediately with a starting gradient of 5% EtOAc (or MeOH) to prevent precipitation at the interface.

Standard Operating Procedure (SOP)

Protocol: Purification of N,N-Diarylacetamides via Flash Chromatography

Reagents:

  • Stationary Phase: Spherical Silica Gel (20-40 µm).

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc) OR DCM/MeOH (9:1).

  • Modifier: Triethylamine (TEA).

Step-by-Step:

  • Column Pre-treatment:

    • Flush the column with 3 Column Volumes (CV) of [Hexane + 1% TEA].

    • Why: This neutralizes the silica surface before the sample touches it [3].

  • Method Design:

    • System: Hexane/EtOAc is preferred for selectivity. Use DCM/MeOH only if solubility is critical.

    • Gradient:

      • 0-5 min: 0% B (Isocratic hold to elute non-polar impurities).

      • 5-20 min: 0% -> 40% B.

      • 20-25 min: 40% -> 100% B.

  • Detection:

    • Monitor 254 nm (Aryl rings absorb strongly).

    • Note: If using TEA, avoid monitoring <230 nm as TEA absorbs in the low UV range.

  • Fraction Collection:

    • The starting amine (impurity) usually elutes before the amide in TEA-modified systems due to the suppression of protonation.

    • The amide may appear as a broad or split peak (rotamers). Collect the entire range.

References

  • Geffe, M., et al. (2014). "Chromatographically separable rotamers of an unhindered amide."[3][4][5] Beilstein Journal of Organic Chemistry, 10, 701–706.[5] [Link][5]

  • Biotage. (2023).[2][6] "How do I purify ionizable organic amine compounds using flash column chromatography?" The Flash Purification Blog. [Link]

  • Chromatography Online. (2020). "The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide." LCGC International. [Link]

Sources

Technical Support: Impurity Profiling & Troubleshooting for N-(3-methoxyphenyl)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview

Target Molecule: N-(3-methoxyphenyl)-N-phenylacetamide Chemical Class: N,N-Diarylacetamide Primary Application: Pharmacological intermediate (Sigma receptor ligands, analgesic derivatives). Physical State: Typically a white to off-white crystalline solid. If your product is a viscous oil, it likely contains solvent residues or unreacted secondary amines.

This guide addresses the specific challenges of synthesizing sterically hindered tertiary amides. Unlike simple acetanilides, the introduction of a second aryl group significantly reduces the nucleophilicity of the nitrogen, often leading to incomplete acetylation and difficult-to-remove amine impurities.

Troubleshooting Hub (FAQ)

Q1: My product remains a viscous oil or sticky gum instead of crystallizing. What is wrong? Diagnosis: This is the most common issue with N,N-diarylacetamides. It usually indicates the presence of Impurity A (Unreacted N-(3-methoxyphenyl)aniline) or residual high-boiling solvents (e.g., DMF, Toluene). Solution:

  • TLC Check: Run TLC (Hexane:EtOAc 8:2). The secondary amine starting material is less polar than the amide product but often streaks.

  • Acid Wash: Dissolve the oil in Ethyl Acetate and wash rigorously with 2N HCl . The secondary amine will protonate and move to the aqueous layer. The amide (non-basic) will remain in the organic layer.

  • Crystallization: Triturate the resulting oil with cold Ethanol or Isopropanol/Hexane mixtures to induce crystallization.

Q2: The product has a pink or reddish-brown discoloration. Diagnosis: This indicates oxidative degradation of trace aniline precursors (Aniline or m-Anisidine) or the secondary amine intermediate. Electron-rich aromatic amines are highly susceptible to air oxidation, forming colored quinone-imine species. Solution:

  • Immediate: Recrystallize from Ethanol with a small amount of activated charcoal.

  • Prevention: Perform the acetylation under an inert atmosphere (Nitrogen/Argon) and ensure all amine precursors are fully removed before the final workup.

Q3: I see a persistent impurity just below the product spot on TLC. Diagnosis: This is likely Impurity C (O-acetylated phenol) . If your starting material (3-methoxyaniline) contained any 3-aminophenol (from demethylation or impure supply), the phenol oxygen will acetylate. Solution:

  • Hydrolysis: Mild basic hydrolysis (K2CO3 in MeOH, room temp, 1h) can selectively cleave the phenolic ester without hydrolyzing the robust N,N-diaryl amide bond.

Synthesis & Impurity Origin Map

The following diagram illustrates the standard synthesis pathway and the specific entry points for common impurities.

SynthesisMap SM1 Aniline / 3-Haloanisole Inter Intermediate: N-(3-methoxyphenyl)aniline SM1->Inter Buchwald-Hartwig Coupling Imp2 Impurity B: O-Acetylated Phenols (If demethylation occurred) SM1->Imp2 Trace Phenols Cat Pd/Cu Catalyst Cat->Inter Imp3 Impurity C: Catalyst Residues (Pd/Cu) Cat->Imp3 Poor Workup Product TARGET: N-(3-methoxyphenyl)- N-phenylacetamide Inter->Product Acetylation (Reflux) Imp1 Impurity A: Unreacted Secondary Amine (Steric hindrance) Inter->Imp1 Incomplete Rxn Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Product

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Red).

Detailed Protocol: Acetylation of N-(3-methoxyphenyl)aniline

Context: Direct acetylation of the secondary amine. Safety: Acetic anhydride is lachrymatory.[1] Work in a fume hood.

Reagents:

  • N-(3-methoxyphenyl)aniline (1.0 equiv)[2]

  • Acetic Anhydride (3.0 equiv)

  • Pyridine (Catalytic) or Sodium Acetate (1.5 equiv)

  • Solvent: Toluene (for reflux) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of N-(3-methoxyphenyl)aniline in 20 mL of Toluene.

  • Addition: Add 30 mmol of Acetic Anhydride .

    • Note: For N,N-diaryl systems, steric hindrance is high. Standard room temperature acetylation often fails. Heat is required.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC.

    • Critical Checkpoint: If starting material persists, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.

  • Quench: Cool to room temperature. Pour the mixture into ice water (50 mL) and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Extraction & Wash (The Purification Step):

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash 1 (Acidic): Wash combined organics with 2N HCl (2 x 20 mL) .

      • Why? This removes unreacted amine (Impurity A) and Pyridine/DMAP.

    • Wash 2 (Basic): Wash with Saturated NaHCO3 (2 x 20 mL) to remove Acetic Acid.

    • Wash 3: Brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Crystallization: If the residue is an oil, dissolve in a minimum amount of hot Ethanol and let cool slowly. Scratch the flask side to induce nucleation.

Impurity Profile Table
Impurity TypeChemical IdentityOriginDetection (TLC/HPLC)Removal Strategy
Starting Material N-(3-methoxyphenyl)anilineIncomplete reaction due to steric bulk.Less polar than product; often streaks.Acid Wash (HCl) . The amine is basic; the amide is neutral.
By-Product Acetic AcidHydrolysis of excess anhydride.Very polar; broad peak/spot.Base Wash (NaHCO3) .
Side Product N-(3-acetoxyphenyl)-N-phenylacetamideAcetylation of phenolic impurities (if starting material was impure).Similar polarity to product.Mild basic hydrolysis (selectively cleaves ester).
Degradant Colored QuinonesOxidation of aniline residues.Colored spots (pink/brown) near solvent front.Activated Charcoal treatment; Recrystallization.
References
  • Acetylation of Anilines:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, pp. 916-918.
  • Synthesis of N,N-Diarylacetamides: Pula, M., & Chadha, A. (2013). A novel green route for the synthesis of N-phenylacetamides... RSC Advances, 3(37), 16384.

  • Physical Properties of Acetanilides: National Center for Biotechnology Information. PubChem Compound Summary for CID 11494, N-(3-methoxyphenyl)acetamide.[3][4]

  • Steric Hindrance in Amide Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.

Sources

Validation & Comparative

1H NMR characterization of N-(3-methoxyphenyl)-N-phenylacetamide vs. 2-phenyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: 1H NMR Distinction of N-(3-Methoxyphenyl)-N-phenylacetamide vs. N-(3-Methoxyphenyl)-2-phenylacetamide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In synthetic workflows involving aniline acylation or amide coupling, the formation of constitutional isomers is a frequent challenge. This guide details the 1H NMR characterization required to distinguish between the tertiary amide Target A (this compound) and its secondary amide constitutional isomer, Target B (N-(3-methoxyphenyl)-2-phenylacetamide).

The distinction relies on three "smoking gun" signals:

  • Aliphatic Region: The diagnostic shift of an acetyl methyl group (Target A) versus a benzylic methylene group (Target B).

  • Exchangeable Protons: The presence (Target B) or absence (Target A) of the amide N-H proton.

  • Aromatic Integration: Detailed splitting patterns confirming the substitution pattern.

Structural Analysis & Isomer Definition

Before interpreting spectra, we must define the connectivity differences that drive the magnetic resonance behaviors.

FeatureTarget A Target B
IUPAC Name This compoundN-(3-methoxyphenyl)-2-phenylacetamide
Amide Class Tertiary Amide (No N-H)Secondary Amide (One N-H)
Carbonyl Source Acetyl (derived from acetic acid/anhydride)Phenylacetyl (derived from phenylacetic acid)
Key Moiety Methyl Group (-C(=O)CH₃)Methylene Bridge (-CH₂-Ph)
Formula C₁₅H₁₅NO₂C₁₅H₁₅NO₂

Experimental Protocol

To ensure reproducible chemical shifts (


), follow this standardized sample preparation protocol. Solvent choice is critical as it affects the visibility of the N-H peak in Target B and the resolution of the aromatic region.

Standard Operating Procedure (SOP):

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d₆) for primary characterization.

    • Reasoning: DMSO-d₆ prevents solute aggregation and slows proton exchange, usually resulting in a sharp, distinct singlet for the Amide N-H in Target B. CDCl₃ is acceptable but may cause the N-H peak to broaden or merge with aromatics.

  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.

    • Reasoning: High concentrations can cause stacking effects that shift aromatic peaks.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay

    
     1.0 s, 16–64 scans).
    
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm (or TMS at 0.00 ppm).

Data Comparison: The Diagnostic Signals

A. The "Smoking Gun": Aliphatic Region (1.5 – 4.0 ppm)

This is the most reliable region for immediate identification.

  • Target A (Tertiary Amide): Contains an Acetyl Methyl group directly attached to the carbonyl.

    • Signal: Sharp Singlet (3H).

    • Shift:

      
      1.8 – 2.1 ppm .
      
    • Note: The methyl signal is shielded relative to free acetamide due to the anisotropic current of the two N-aryl rings.

  • Target B (Secondary Amide): Contains a Benzylic Methylene group between the carbonyl and a phenyl ring.

    • Signal: Sharp Singlet (2H).

    • Shift:

      
      3.6 – 3.8 ppm .
      
    • Note: This peak integrates to 2 protons, distinct from the 3-proton methyl singlet of Target A.

B. The Amide Proton (N-H)
  • Target A: Silent. No signal.

  • Target B: Present.

    • Signal: Broad Singlet (1H).[1][2]

    • Shift:

      
      9.5 – 10.5 ppm  (in DMSO-d₆).
      
    • Validation: Add one drop of D₂O to the NMR tube and shake. If the peak disappears (D-exchange), it confirms the secondary amide structure of Target B.

C. The Methoxy Handle (Internal Standard)

Both isomers contain a methoxy group (-OCH₃) on the aromatic ring. This serves as an excellent internal reference for integration.

  • Signal: Sharp Singlet (3H).

  • Shift:

    
    3.7 – 3.8 ppm .
    
  • Caution: In Target B, the Methoxy singlet (~3.75 ppm) may overlap closely with the Benzylic Methylene (~3.65 ppm). In CDCl₃, they often resolve; in DMSO, they may appear as a cluster. Integration is key: Target B's cluster will integrate to 5H (3H OMe + 2H CH₂), whereas Target A will show a clean 3H singlet.

Summary Table of Chemical Shifts

MoietyTarget A (Tertiary)Target B (Secondary)MultiplicityIntegration
Acetyl (-CH₃) 1.85 – 2.05 ppm AbsentSinglet3H
Benzyl (-CH₂-) Absent3.60 – 3.75 ppm Singlet2H
Methoxy (-OCH₃) 3.70 – 3.80 ppm3.70 – 3.80 ppmSinglet3H
Amide N-H Absent9.8 – 10.2 ppm Broad Singlet1H
Aromatics 6.5 – 7.5 ppm6.5 – 7.6 ppmMultiplets9H

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the correct structure based on spectral data.

NMR_Identification Start Crude Product 1H NMR (DMSO-d6) Check_NH Check 9.0 - 11.0 ppm region Is there a broad singlet (1H)? Start->Check_NH NH_Yes Yes: N-H Present Check_NH->NH_Yes Signal Found NH_No No: N-H Absent Check_NH->NH_No Signal Absent Check_Aliphatic_B Check 3.5 - 3.8 ppm Look for CH2 singlet (2H) NH_Yes->Check_Aliphatic_B Result_B Confirmed: Target B N-(3-methoxyphenyl)-2-phenylacetamide (Secondary Amide) Check_Aliphatic_B->Result_B Signal Found Check_Aliphatic_A Check 1.8 - 2.1 ppm Look for CH3 singlet (3H) NH_No->Check_Aliphatic_A Result_A Confirmed: Target A This compound (Tertiary Amide) Check_Aliphatic_A->Result_A Signal Found

Figure 1: Decision tree for distinguishing N,N-diarylacetamides from N-aryl-2-phenylacetamides via 1H NMR.

Mechanistic Insight: Why This Matters

In drug development, distinguishing these isomers is vital because they possess vastly different pharmacological profiles and metabolic stabilities.

  • Target A (Tertiary Amide): Often formed as a byproduct when attempting to acylate a diphenylamine derivative or via over-alkylation. The steric bulk around the nitrogen forces the aromatic rings to twist out of planarity, often shielding the acetyl protons (shifting them upfield to ~1.9 ppm).

  • Target B (Secondary Amide): Typically the desired product in peptide-like couplings. The methylene protons at 3.6 ppm are chemically active and can be involved in further metabolic oxidation (benzylic oxidation).

References

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

  • Royal Society of Chemistry. (2013).[4] Supplementary Information: A novel green route for the synthesis of N-phenylacetamides. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795356, N-(3-methoxyphenyl)-2-phenylacetamide. PubChem.[5][6][7] [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic and Solid-State Characterization of N-(3-methoxyphenyl)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in drug development and materials science, a comprehensive understanding of a compound's three-dimensional structure is a prerequisite for predicting its behavior, optimizing its properties, and ensuring its efficacy and stability. This guide addresses the crystallographic characterization of N-(3-methoxyphenyl)-N-phenylacetamide, a molecule of interest in medicinal chemistry. Initial searches of the Cambridge Structural Database (CSD) reveal a lack of a publicly available crystal structure for this specific tertiary anilide. This guide, therefore, provides a robust, methodology-focused framework for researchers to determine and analyze the crystal structure of this and similar novel compounds. We present a complete workflow, from synthesis and single-crystal growth to data acquisition via X-ray diffraction and comparative structural analysis. By juxtaposing this workflow with known crystal structures of related secondary anilides, such as N-phenylacetamide (Acetanilide) and various N-(methoxyphenyl)acetamides, this document serves as a practical guide for elucidating and interpreting the solid-state architecture of novel molecular entities.

Introduction: The Rationale for Structural Elucidation

The precise arrangement of atoms in a crystalline solid dictates many of its critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For this compound, a tertiary amide derived from aniline, understanding its crystal packing, conformational flexibility, and intermolecular interactions is paramount. The presence of a methoxy group on one phenyl ring and the tertiary amide linkage suggests the potential for complex hydrogen bonding and π-stacking interactions, which can lead to polymorphism—the existence of multiple crystal forms. Each polymorph can exhibit different properties, making comprehensive solid-state characterization a regulatory and scientific necessity.

This guide provides the experimental and analytical logic to pursue the crystal structure of this compound. We will use the known structures of related secondary anilides as benchmarks for comparison.

Experimental Workflow for Structure Determination

The path from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful execution and analysis. The following sections detail the necessary protocols.

Synthesis and Purification

The first self-validating step is to ensure the chemical purity of the material. A plausible synthetic route is the N-acetylation of N-(3-methoxyphenyl)aniline.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(3-methoxyphenyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve >98% purity.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process where multiple techniques should be attempted in parallel.

Protocol 2: Screening for Single Crystals

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed chamber containing a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, its structure can be determined.

Protocol 3: Data Collection and Structure Solution

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize atomic positions, and thermal parameters. This process yields the final crystal structure, typically presented as a Crystallographic Information File (CIF).

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth & Analysis cluster_analysis Comparative Analysis synthesis Synthesis via N-acetylation purification Purification via Recrystallization/ Chromatography synthesis->purification Crude Product validation Purity & Identity Check (NMR, MS) purification->validation Purified Compound crystal_growth Single Crystal Growth (Vapor Diffusion, etc.) validation->crystal_growth >98% Pure sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal_growth->sc_xrd Diffraction-Quality Crystal structure_solution Structure Solution & Refinement sc_xrd->structure_solution Diffraction Data cif Final Structure (CIF File) structure_solution->cif Refined Model comparison Comparative Structural Analysis cif->comparison New Data csd Comparator Structures (from CSD) csd->comparison Comparative_Logic cluster_params Analytical Parameters cluster_comparators Comparator Compounds (Known Structures) target This compound (Structure Determined) conformation Molecular Conformation (Torsion Angles) target->conformation hbond Intermolecular Interactions (H-Bonds, π-stacking) target->hbond packing Crystal Packing & Synthons target->packing conclusion Structural Insights: - Effect of N-phenylation - Role of meta-methoxy group - Packing differences due to H-bond donor loss conformation->conclusion hbond->conclusion packing->conclusion acetanilide Acetanilide (Baseline) acetanilide->conformation acetanilide->hbond acetanilide->packing methoxy N-(4-methoxyphenyl)acetamide (Isomeric Comparator) methoxy->conformation methoxy->hbond methoxy->packing

Comparative stability of N-phenyl vs. N-alkyl acetamides

Comparative Stability Guide: -Phenyl vs. -Alkyl Acetamides

Executive Summary

In the context of drug development and chemical stability,


-phenyl acetamides are generally more resistant to chemical hydrolysis

metabolic instability
  • Chemical Stability: The

    
    -phenyl group introduces competing resonance and inductive effects that lower the basicity of the carbonyl oxygen (retarding acid hydrolysis) and increase the acidity of the 
    
    
    proton (retarding base hydrolysis via anion formation).
  • Metabolic Stability: While

    
    -alkyl amides primarily undergo oxidative 
    
    
    -dealkylation,
    
    
    -phenyl amides are prone to aromatic hydroxylation and amidase-mediated cleavage, often leading to toxic aniline metabolites.[1]

Mechanistic Foundations: Electronic & Steric Effects[1]

The divergence in stability stems from the behavior of the nitrogen lone pair and the electronic influence of the substituent.

Resonance Competition ( -Phenyl)

In




1

In

competing resonance
  • Amide Resonance: Donation into the carbonyl (

    
    ).[1]
    
  • Aromatic Delocalization: Donation into the phenyl ring (

    
    ).[1]
    

Consequence: The "cross-conjugation" weakens the


Quantitative Comparison of Electronic Parameters[1]
Parameter

-Alkyl Acetamide (

-Methyl)

-Phenyl Acetamide (Acetanilide)
Mechanistic Impact

pKa
~25~13

-Phenyl is far more acidic; forms unreactive anions in base.[1]
Conj. Acid pKa -0.5 to -1.0-1.5 to -2.0

-Phenyl carbonyl is less basic; harder to protonate in acid.[1]
C-N Bond Length ~1.32 Å~1.36 ÅLonger bond in

-phenyl indicates weaker double-bond character.[1]
Resonance Energy High (Amide dominant)Split (Amide vs. Phenyl)

-Phenyl system is stabilized by the ring, reducing reactivity.[1]

Chemical Stability: Hydrolysis Kinetics

Acid-Catalyzed Hydrolysis

Mechanism:

1
  • Protonation: The carbonyl oxygen is protonated.[1][2][3]

  • Attack: Water attacks the activated carbonyl carbon.[1][4]

Comparative Insight:

  • 
    -Alkyl:  The carbonyl oxygen is more basic (better resonance donation from N).[1] Protonation occurs readily, facilitating nucleophilic attack.[1]
    
  • 
    -Phenyl:  The phenyl group withdraws electron density (Induction 
    
    
    ) and delocalizes the N-lone pair away from the carbonyl. The carbonyl oxygen is less basic and significantly harder to protonate. Consequently, the concentration of the activated intermediate is lower, resulting in a slower rate of hydrolysis .
Base-Catalyzed Hydrolysis

Mechanism:

1
  • Attack:

    
     attacks the carbonyl carbon.[1]
    
  • Elimination: The amine leaving group is expelled.[1]

Comparative Insight:

  • 
    -Alkyl:  Hydrolysis proceeds via standard nucleophilic attack.[1]
    
  • 
    -Phenyl:  The high acidity of the 
    
    
    proton (pKa ~13) allows the base to deprotonate the amide, forming a resonance-stabilized anion (
    
    
    ). This anionic species is electron-rich and repels the approaching nucleophile (
    
    
    )
    , effectively halting the hydrolysis at high pH.
Visualizing the Stability Logic

The following diagram illustrates the competing resonance and hydrolysis pathways.

StabilityPathwaysN_AlkylN-Alkyl AcetamideResonance_AlkylStrong Amide Resonance(High C=O Basicity)N_Alkyl->Resonance_AlkylLone pair -> C=OBase_HydrolysisBase Hydrolysis(Rate depends on OH- Attack)N_Alkyl->Base_HydrolysisDirect AttackN_PhenylN-Phenyl Acetamide(Acetanilide)Resonance_PhenylCompetitve Resonance(N -> Phenyl)Lower C=O BasicityN_Phenyl->Resonance_PhenylLone pair -> RingAnionStable Anion Formation(Repels Nucleophile)N_Phenyl->AnionDeprotonation (High pH)Acid_HydrolysisAcid Hydrolysis(Rate depends on Protonation)Resonance_Alkyl->Acid_HydrolysisFast ProtonationResonance_Phenyl->Acid_HydrolysisSlow ProtonationAnion->Base_HydrolysisInhibits Reaction

Caption: Comparative mechanistic pathways affecting hydrolysis rates. Green arrows indicate favorable kinetics; red dashed lines indicate inhibition.[1]

Experimental Protocols

To validate these stability differences, the following self-validating protocols are recommended.

Chemical Hydrolysis Kinetics (Reflux Assay)

Objective: Determine pseudo-first-order rate constants (

Materials:

  • HPLC System (C18 column, UV detection at 254 nm).[1]

  • 1M HCl and 1M NaOH.[1]

  • Internal Standard (e.g., Benzoic acid, distinct retention time).[1]

Protocol:

  • Preparation: Dissolve 1.0 mmol of amide in 5 mL Methanol.

  • Initiation: Add 45 mL of 1M HCl (or NaOH) pre-heated to 60°C.

  • Sampling: At

    
     min, withdraw 500 µL aliquots.
    
  • Quenching: Immediately neutralize the aliquot (add 500 µL 1M NaOH for acid samples, or HCl for base) and dilute with mobile phase.

  • Analysis: Inject into HPLC. Plot

    
     vs. time.[1]
    
  • Validation: The slope represents

    
    .[1] Expect 
    
    
    in both conditions (for secondary amides).[1]
Metabolic Stability (Microsomal Assay)

Objective: Differentiate between

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System.[1]

  • LC-MS/MS.[1]

Protocol:

  • Incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH (1 mM final). Incubate at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, 60 min using ice-cold acetonitrile (containing internal standard).

  • Centrifugation: Spin at 4000 rpm for 20 min to pellet proteins.

  • LC-MS Analysis: Monitor parent loss and specific metabolite formation:

    • N-Alkyl: Monitor for

      
       (Demethylation).[1]
      
    • N-Phenyl: Monitor for

      
       (Hydroxylation) and Aniline release.[1]
      

References

  • Cheshmedzhieva, D., et al. (2009). The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study.[2][5][6] Journal of Physical Organic Chemistry.[1][5][7] Link[1]

  • Barnett, J. W., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of acetanilide.[1][8] Journal of the Chemical Society, Perkin Transactions 2.[8] Link

  • Dossetter, A. G. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents.[1] Bioorganic & Medicinal Chemistry.[1] Link

  • PubChem. Acetanilide Compound Summary. National Library of Medicine.[1] Link

  • Master Organic Chemistry. Amide Hydrolysis Mechanism.Link

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(3-methoxyphenyl)-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these substances is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a detailed protocol for the use of N-(3-methoxyphenyl)-N-phenylacetamide, with a focus on personal protective equipment (PPE), safe handling procedures, and disposal.

Hazard Assessment: Understanding the Risks

This compound is an aromatic amide. Based on data from similar compounds, it is prudent to consider it as potentially hazardous. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Many aromatic amides are harmful if swallowed[1].

  • Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation[2][3][4][5].

  • Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation[5].

  • Aquatic Toxicity : Some related compounds are harmful to aquatic life.

Given these potential hazards, a comprehensive PPE strategy is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Safety Goggles- Nitrile Gloves- Laboratory Coat- N95 Respirator (or equivalent)To prevent eye contact with airborne particles, skin contact, and inhalation of fine dust.
Solution Preparation and Handling - Safety Goggles- Nitrile Gloves- Laboratory CoatTo protect against splashes and direct skin contact with the dissolved compound.
Running Reactions - Safety Glasses- Face Shield (if splash hazard exists)- Nitrile Gloves- Laboratory CoatProvides an additional layer of protection for the face during procedures with a higher risk of splashing.
Waste Disposal - Safety Goggles- Nitrile Gloves- Laboratory CoatTo ensure protection during the handling and disposal of contaminated materials.
A Deeper Dive into PPE Selection:
  • Eye and Face Protection : Chemical splash goggles are the minimum requirement. A face shield should be worn over safety glasses when there is a significant risk of splashing[6][7].

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound[6][8].

  • Body Protection : A standard laboratory coat should be worn and kept buttoned to protect against accidental spills. For larger quantities or in situations with a higher risk of exposure, chemical-resistant aprons or coveralls may be necessary[7].

  • Respiratory Protection : When handling the solid form, especially during weighing or transfer where dust may be generated, a respirator is recommended to prevent inhalation[6]. All respirator use should be in accordance with a respiratory protection program that includes fit testing and training.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use and Disposal assess_task Assess Task (e.g., Weighing, Solution Prep) identify_hazards Identify Potential Hazards (Dust, Splash, etc.) assess_task->identify_hazards select_eye Select Eye/Face Protection (Goggles/Face Shield) identify_hazards->select_eye select_gloves Select Hand Protection (Nitrile Gloves) identify_hazards->select_gloves select_body Select Body Protection (Lab Coat/Apron) identify_hazards->select_body select_resp Select Respiratory Protection (If dust is generated) identify_hazards->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE and Dispose of Contaminated Items Properly perform_task->doff_ppe

Caption: PPE Selection and Use Workflow

Safe Handling and Operational Plans

Adherence to standard laboratory safety practices is crucial.

Engineering Controls:
  • Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form or heating solutions[9].

Standard Operating Procedures:
  • Preparation : Before starting any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Handling the Solid :

    • Minimize the creation of dust.

    • Use a spatula for transfers.

    • Clean up any spills immediately using appropriate methods to avoid generating dust[2].

  • Handling Solutions :

    • Avoid direct contact with the skin and eyes.

    • Use a pipette or other appropriate liquid handling device for transfers.

    • If heating is required, do so in a controlled manner to prevent splashing and the release of vapors.

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4].

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan: A Step-by-Step Guide

Proper disposal of chemical waste is essential to protect both personnel and the environment.

  • Segregation :

    • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) should be considered contaminated waste.

    • Place all contaminated solid waste in a designated, labeled waste container.

    • Collect liquid waste containing the compound in a separate, labeled waste container. Do not mix with other incompatible waste streams.

  • Labeling :

    • Clearly label all waste containers with the full chemical name: "this compound" and appropriate hazard warnings.

  • Storage :

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal :

    • All waste must be disposed of in accordance with local, state, and federal regulations[2][3].

    • Arrange for pickup and disposal by a licensed chemical waste management company[10].

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014).
  • Personal Protective Equipment | US EPA. (2025).
  • Personal Protective Equipment (PPE) - CHEMM.
  • Chemical Safety: Personal Protective Equipment.
  • N-(4-Methoxyphenyl)acetamide - Santa Cruz Biotechnology.
  • Safety Data Sheet - MedchemExpress.com. (2026).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • Safety Data Sheet - Angene Chemical. (2021).
  • MATERIAL SAFETY DATA SHEET - oxfordlabchem.com.
  • Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.